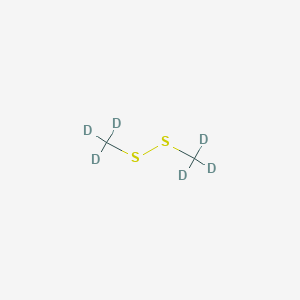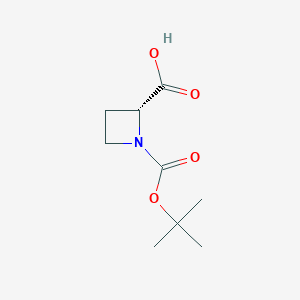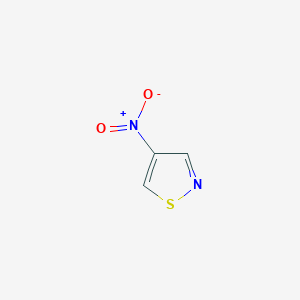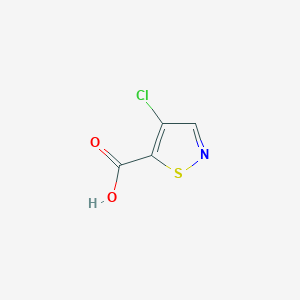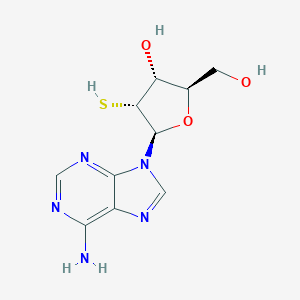
N'-亚硝基诺尼古丁
描述
N-Nitrosonornicotine (NNN) is a chemical compound found in tobacco products that has been studied for its potential use in laboratory experiments.
科学研究应用
烟草烟雾暴露的生物标志物:NNN 作为一种生物标志物,可以区分吸烟者和被动吸烟者。它可以从坚果制品和人胃液中发现的肌苷中制备 (Zwickenpflug, 2000).
致癌活性:已经研究了乙醇对 NNN 致癌活性的影响,结果表明,酒精缩短了大鼠脑肿瘤的潜伏期,并增加了肿瘤浸润 (Griciute, Castegnaro, Béréziat, & Cabral, 1986).
抗氧化剂的抑制作用:已发现抗坏血酸、二羟基富马酸和儿茶素能有效抑制大鼠体内 NNN 的形成 (Porubin, Hecht, Li, Gonta, & Stepanov, 2007).
代谢激活和发病机制:NNN 的原位代谢激活在大鼠鼻腔和食道 NNN 诱导的肿瘤的发病机制中至关重要 (Brittebo & Tjälve, 1981).
环境降解:NNN 可以在沸石中降解为致癌性较小的片段,这有助于从环境中去除这种致癌物 (Cao 等人,2007).
促进鳞状细胞癌:NNN 与其他致癌物结合使用时,会促进仓鼠鳞状细胞癌的发展 (Altuwairgi, Papageorge, & Doku, 1995).
比较致癌性:已经进行了比较 NNN 与其他烟草特异性亚硝胺在大鼠和小鼠中的致癌性的研究,以了解它们的相对影响 (Hecht, Chen, Ohmori, & Hoffmann, 1980; Castonguay 等人,1983).
烟草制品中的存在:NNN 已在未燃烧的烟草中被发现,含量很高,突出了其作为致癌物的可能性 (Hoffmann, Hecht, Ornaf, & Wynder, 1974).
代谢途径和尿液代谢物:NNN 的尿液代谢物是其体内代谢的关键指标,提供了对其生物处理的见解 (Hecht, Lin, & Chen, 1981).
饮用水中致癌:NNN 存在于饮用水中,并且在大鼠中具有致癌作用,这引发了人们对其对吸烟者危害的担忧 (Singer & Taylor, 1976).
体内分布和代谢:在小鼠中观察到 NNN 在整个身体中的快速分布及其与组织大分子牢固结合 (Brittebo & Tjälve, 2004).
代谢激活途径:NNN 在大鼠中的代谢涉及 α-羟基化,这可能是该化合物的关键激活途径 (Chen, Hecht, & Hoffmann, 1978).
与 NNN-1-N-氧化物的比较:NNN 及其衍生物 NNN-1-N-氧化物的致癌性已在大鼠和叙利亚金仓鼠中进行比较 (Hecht, Young, & Maeura, 1983).
人肝微粒体的代谢激活:NNN 可以被人肝微粒体代谢激活,这是了解其对人体健康影响的关键方面 (Hecht, Chen, Mccoy, Hoffmann, & Domellöf, 1979).
口服尼古丁替代疗法的冲击:口服尼古丁替代疗法的使用者可能会经历大量的 NNN 形成,构成致癌风险 (Stepanov 等人,2009).
分析技术:毛细管电泳已用于 NNN 的对映体分离,这是分析烟草和烟草烟雾中 NNN 的关键方法 (McCorquodale, Boutrid, & Colyer, 2003).
在生物样品中的检测:已经开发出一种使用高效液相色谱/串联质谱法测定兔血中 NNN 及其代谢物的方法,该方法具有很高的精确度和线性度 (Zhao 等人,2012).
在吸烟者尿液中的排泄:对吸烟者尿液中 NNN 的定量分析揭示了其排泄模式,这对于了解其对吸烟者的影响至关重要 (Urban 等人,2009).
作用机制
Target of Action
N’-Nitrosonornicotine (NNN) primarily targets DNA and the neuronal acetylcholine receptor . DNA is the genetic material in cells that carries instructions for the development, functioning, growth, and reproduction of cells . The neuronal acetylcholine receptor is a protein that responds to the neurotransmitter acetylcholine, playing a crucial role in transmitting signals in the nervous system .
Mode of Action
NNN is metabolized by the enzyme cytochrome P450, which adds a hydroxy group to either the 2’ or 5’ carbon on the 5-membered ring . This hydroxylation process appears more prevalent in humans at the 2’ position, while 5’-hydroxylation is more prevalent in non-primate animals . Upon hydroxylation, the 5-membered ring opens up, allowing NNN to bind to the base of one of the nucleotides .
Biochemical Pathways
The metabolic activation of NNN is primarily initiated by cytochrome P450 enzymes via 2’-hydroxylation or 5’-hydroxylation . Subsequently, the hydroxylating intermediates undergo spontaneous decomposition to generate diazohydroxides, which can be further converted to alkyldiazonium ions. These ions then attack DNA to form various DNA damages, such as pyridyloxobutyl (POB)-DNA adducts and pyridyl-N-pyrrolidinyl (py-py)-DNA adducts .
Pharmacokinetics
NNN is rapidly metabolized to 4-hydroxy-4-(3-pyridyl)butyric acid, whereas the formation of norcotinine and 3’-hydroxynorcotinine are somewhat delayed . The two major metabolites in serum are 4-hydroxy-4-(3-pyridyl)butyric acid and norcotinine . These findings demonstrate substantial differences between NNN metabolism in rodents and non-rodent animals .
Result of Action
NNN induces deleterious mutations in oncogenes and tumor suppression genes by forming DNA adducts . The binding of NNN to the nicotinic acetylcholine receptor promotes tumor growth by enhancing and deregulating cell proliferation, survival, migration, and invasion, thereby creating a microenvironment for tumor growth .
Action Environment
NNN is produced during the curing, aging, processing, and smoking of tobacco . It is found in a variety of tobacco products including smokeless tobacco, cigarettes, and cigars . It is present in smoke from cigars and cigarettes, in the saliva of people who chew betel quid with tobacco, and in the saliva of oral-snuff and e-cigarette users . Environmental factors such as the presence of dietary or endogenous nitrates, and the acidic environment of the stomach in users of oral nicotine replacement therapies, can influence the production of NNN .
安全和危害
未来方向
Research on NNN is ongoing, with recent studies focusing on understanding the mechanisms of metabolism and DNA adduct formation by this carcinogen . The carcinogenicity and mechanisms of the metabolism and DNA interactions of NNN are being updated . The tobacco-specific N-nitrosamines NNK and NNN always occur together and exclusively in tobacco products or in environments contaminated by tobacco smoke . They have been classified as “carcinogenic to humans” by the International Agency for Research on Cancer .
生化分析
Biochemical Properties
N’-Nitrosonornicotine is metabolized by an enzyme called cytochrome P450 . This enzyme adds a hydroxy group to either the 2’ or 5’ carbon on the 5-membered ring of the molecule .
Cellular Effects
N’-Nitrosonornicotine has been found to have significant effects on various types of cells. It is known to be a potent carcinogen, contributing to the development of cancerous cells . It is also known to increase cancer cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of N’-Nitrosonornicotine involves its metabolism by cytochrome P450 . Upon hydroxylation, the 5-membered ring of the molecule opens up, allowing N’-Nitrosonornicotine to bind to the base of one of the nucleotides .
Metabolic Pathways
N’-Nitrosonornicotine is involved in specific metabolic pathways. It is a derivative of nicotine that is produced during the curing of tobacco, in the burning of tobacco, and in the acidic conditions of the stomach . Nicotine is converted into nornicotine via an enzyme found in the tobacco plant called nicotine N-demethylase .
Transport and Distribution
It is known that it is produced during the curing and processing of tobacco, suggesting that it may be distributed within cells and tissues through the inhalation of tobacco smoke .
属性
IUPAC Name |
3-(1-nitrosopyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKABJYQDMJTNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860182 | |
| Record name | 3-(1-Nitrosopyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N'-nitrosonornicotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
80508-23-2, 84237-38-7, 16543-55-8 | |
| Record name | 3-(1-Nitroso-2-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80508-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-Nitrosonornicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080508232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-nitrosopyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N'-Nitrosonornicotine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N'-nitrosonornicotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 °C | |
| Record name | N'-nitrosonornicotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N'-Nitrosonornicotine exert its carcinogenic effects?
A1: N'-Nitrosonornicotine (NNN) itself is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. This activation primarily occurs through cytochrome P450 (CYP) enzyme-catalyzed α-hydroxylation, primarily at the 2'- or 5'-carbon of the pyrrolidine ring. [, , , ] This process generates unstable intermediates that decompose into reactive species, including diazonium ions. These reactive species can then interact with DNA, forming DNA adducts, primarily at the N2 and O⁶ positions of guanine. [, , ] These DNA adducts can lead to mutations during DNA replication, ultimately contributing to the development of cancer. [, , ]
Q2: What are the primary target organs for N'-Nitrosonornicotine-induced carcinogenesis in rats?
A2: The primary target organs for N'-Nitrosonornicotine (NNN) induced carcinogenesis in rats are the esophagus and the nasal cavity. [, , , ] This tissue specificity is believed to be related to the presence of specific enzymes, particularly cytochrome P450 2A3, that efficiently metabolize NNN to its carcinogenic forms within these tissues.
Q3: Does the enantiomeric form of N'-Nitrosonornicotine influence its target organ specificity?
A3: Yes, research indicates that the enantiomeric form of N'-Nitrosonornicotine (NNN) can influence its metabolic activation and target organ specificity. Studies have shown that (S)-NNN, the predominant enantiomer found in tobacco products, is more extensively metabolized by 2'-hydroxylation in rat esophagus compared to (R)-NNN. This suggests that (S)-NNN might be more carcinogenic in the esophagus. Conversely, in the rat nasal cavity, cytochrome P450 2A3 demonstrates greater catalytic activity for 5'-hydroxylation of (S)-NNN and 2'-hydroxylation of (R)-NNN. This difference in metabolic preference could contribute to different adduct profiles and potentially influence the carcinogenicity of NNN enantiomers in a tissue-specific manner.
Q4: What is the molecular formula and molecular weight of N'-Nitrosonornicotine?
A4: The molecular formula of N'-Nitrosonornicotine (NNN) is C10H13N3O, and its molecular weight is 191.23 g/mol.
Q5: How does the size of the cyclic nitrosamine ring influence the metabolic pathway and carcinogenicity, as observed in the comparison between N'-Nitrosonornicotine and N'-nitrosoanabasine?
A6: A study comparing N'-Nitrosonornicotine (NNN), containing a five-membered pyrrolidine ring, and N'-nitrosoanabasine (NAB), containing a six-membered piperidine ring, revealed distinct metabolic profiles. While NNN is primarily metabolized via 2'- and 5'-hydroxylation, NAB favors 6'-hydroxylation. This difference in regiospecificity significantly influences their carcinogenic potency, with NNN being more potent than NAB. The preference for 6'-hydroxylation in NAB, instead of 2'-hydroxylation, contributes to its weaker carcinogenic activity.
Q6: How is N'-Nitrosonornicotine metabolized and excreted in the body?
A7: Following administration, N'-Nitrosonornicotine (NNN) is rapidly absorbed and distributed throughout the body. [, ] The liver plays a primary role in its metabolism, primarily via cytochrome P450 enzymes. Major metabolic pathways include α-hydroxylation at the 2'- and 5'- positions of the pyrrolidine ring and N-oxidation of the pyridine ring. [, , , ] These metabolic reactions lead to the formation of various metabolites, including 4-hydroxy-4-(3-pyridyl)butyric acid, 4-oxo-4-(3-pyridyl)butyric acid, norcotinine, norcotinine-1N-oxide, and N'-Nitrosonornicotine-1-N-oxide. [, ] Urine is the primary route of excretion for NNN and its metabolites. [, , , ]
Q7: Are there species-specific differences in N'-Nitrosonornicotine metabolism?
A8: Yes, studies have identified significant species-specific variations in N'-Nitrosonornicotine (NNN) metabolism. Research comparing NNN metabolism in rats and patas monkeys showed that the patas monkey exhibited a higher tendency to metabolize NNN to norcotinine and its derivatives. This is in contrast to rats, where 5'-hydroxylation and pyridine-N-oxidation are the predominant pathways. [, ] These interspecies differences in NNN metabolism highlight the importance of considering metabolic variations when extrapolating results from animal models to humans.
Q8: What animal models are commonly used in N'-Nitrosonornicotine carcinogenicity studies, and what types of tumors are observed?
A9: N'-Nitrosonornicotine (NNN) carcinogenicity has been extensively studied in various animal models, including rats, mice, hamsters, and mink. [, , , ] In rats, NNN primarily induces tumors in the esophagus and nasal cavity, whereas, in Syrian golden hamsters, it mainly affects the trachea and nasal cavity. [, ] Mink, with their expanded nasal mucosa, develop exclusively nasal tumors, particularly esthesioneuroepithelioma, upon NNN exposure. These models provide valuable insights into the carcinogenic mechanisms of NNN and its tissue-specific effects.
Q9: How does chronic ethanol consumption influence the carcinogenicity of N'-Nitrosonornicotine in Syrian golden hamsters?
A10: Studies in Syrian golden hamsters showed that chronic ethanol consumption enhances the carcinogenicity of N-nitrosopyrrolidine (NPYR) but does not significantly affect the carcinogenicity of N'-Nitrosonornicotine (NNN). The reason for this differential effect is unclear, but it may be related to ethanol-induced alterations in the metabolism or detoxification of these compounds.
Q10: Why is the development of specific biomarkers for N'-Nitrosonornicotine exposure important?
A12: Developing specific biomarkers for N'-Nitrosonornicotine (NNN) exposure is crucial because NNN often occurs alongside other tobacco-specific nitrosamines, particularly 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), in tobacco products. [, , ] While urinary 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) serves as an excellent biomarker for NNK exposure, differentiating exposure specifically to NNN can be challenging. Specific biomarkers for NNN would allow researchers to more accurately assess its individual contribution to cancer risk and to differentiate it from exposure to other tobacco-specific carcinogens.
Q11: Are there DNA adducts specific to N'-Nitrosonornicotine metabolism that can be used as biomarkers?
A13: Yes, research has identified several DNA adducts specifically formed during N'-Nitrosonornicotine (NNN) metabolism. These include pyridyloxobutyl (POB) DNA adducts, particularly O²-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua), and N6-[4-hydroxy-1-(pyridine-3-yl)butyl]-2'-deoxyadenosine (N6-HPB-dAdo). [, , , ] These adducts are valuable biomarkers for assessing NNN metabolic activation and may provide insights into individual susceptibility to NNN-induced carcinogenesis.
Q12: What analytical techniques are commonly employed for quantifying N'-Nitrosonornicotine and its metabolites in biological samples?
A14: Quantifying N'-Nitrosonornicotine (NNN) and its metabolites in biological samples like urine or tissue often utilizes sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] These methods offer the sensitivity and selectivity required to detect and quantify the low levels of NNN and its metabolites typically found in biological samples. They play a crucial role in exposure assessment and biomarker research.
Q13: Can dietary compounds influence the metabolic activation of N'-Nitrosonornicotine?
A15: Yes, certain dietary compounds have been shown to modulate the metabolic activation of N'-Nitrosonornicotine (NNN). Studies have demonstrated that isothiocyanates, found in cruciferous vegetables, can inhibit NNN metabolism in rat esophagus. [, ] Notably, 3-phenylpropyl isothiocyanate exhibited potent inhibition of NNN metabolism and significantly reduced NNN-induced esophageal tumorigenesis in rats.
Q14: When was N'-Nitrosonornicotine first identified in tobacco, and what was the significance of this finding?
A16: N'-Nitrosonornicotine (NNN) was first identified in unburned tobacco in 1977. This discovery was significant because it marked the first time a potential organic carcinogen was isolated from tobacco. It highlighted the presence of carcinogenic compounds in tobacco even before combustion, emphasizing the inherent risks associated with tobacco use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





